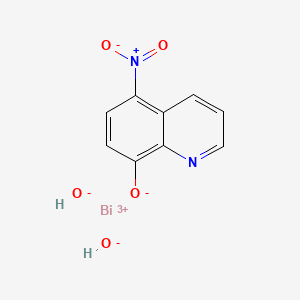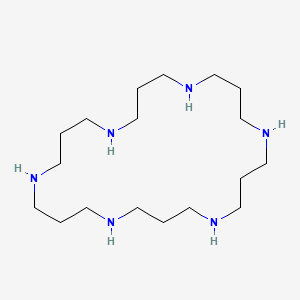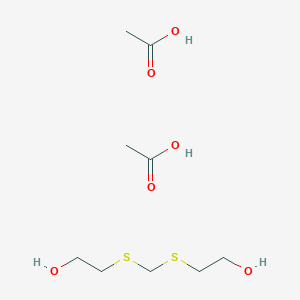
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and a sulfur-containing alcohol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly found in vinegar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with a sulfur-containing alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with a sulfur-containing alcohol. The process involves high pressure and temperature conditions, typically around 150-230°C and 50-60 bar . The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted alcohols or ethers.
科学的研究の応用
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol has several scientific research applications:
作用機序
The mechanism of action of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol involves its interaction with various molecular targets. The compound’s sulfur-containing groups can interact with thiol groups in proteins, leading to the formation of disulfide bonds . This interaction can affect protein function and cellular processes. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl groups but lacking sulfur content.
Methanol: Another simple alcohol, used industrially but with different properties due to the absence of sulfur.
Thioglycolic acid: Contains both sulfur and carboxyl groups, similar to acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol.
Uniqueness
This compound is unique due to its combination of acetic acid and sulfur-containing alcohol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
41123-73-3 |
|---|---|
分子式 |
C9H20O6S2 |
分子量 |
288.4 g/mol |
IUPAC名 |
acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C5H12O2S2.2C2H4O2/c6-1-3-8-5-9-4-2-7;2*1-2(3)4/h6-7H,1-5H2;2*1H3,(H,3,4) |
InChIキー |
IMYXQUDZWJSRJR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C(CSCSCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


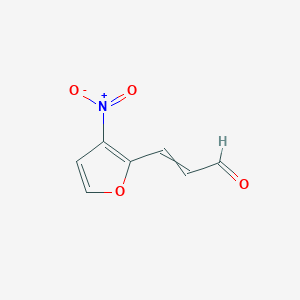
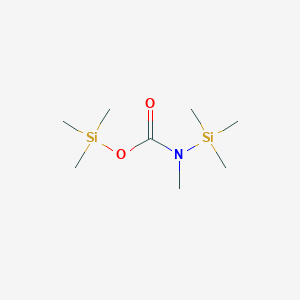
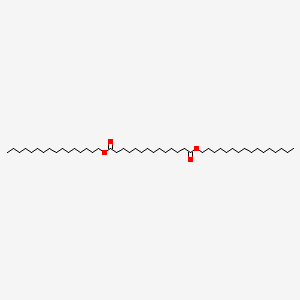
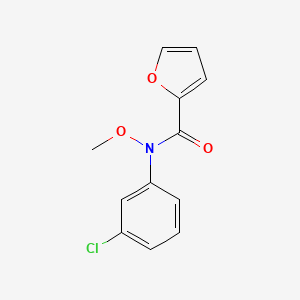
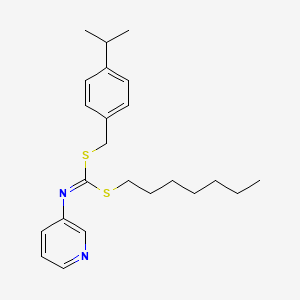
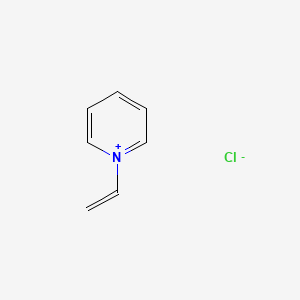
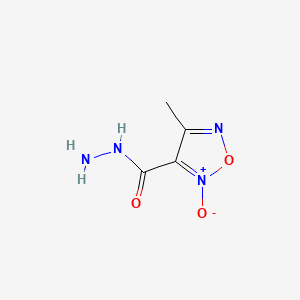
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

